![molecular formula C11H13BrN4 B1472279 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1517934-36-9](/img/structure/B1472279.png)
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (hereafter referred to as PBMPE) is an organic compound that has recently been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and drug discovery. PBMPE is a heterocyclic compound containing both a pyrazole and an amine group, and has been found to possess a range of unique properties that make it an attractive target for further research.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Hu et al. (2018) detailed the synthesis of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines through annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, catalyzed by tin(IV) chloride, highlighting the chemical versatility of pyrazole derivatives (Hu et al., 2018).
Molecular Structure and Characterization
Böck et al. (2020) reported the structural characterization of polymorphs derived from a related chemical framework, focusing on the crystal and molecular structures of 2-aminothiazoles, derived from thiourea and α-bromoketones via the Hantzsch reaction. These studies provide insights into the intermolecular hydrogen bonding patterns and the molecular conformations of these compounds (Böck et al., 2020).
Antimicrobial and Antiviral Applications
Research on novel pyrazole derivatives by Tantawy et al. (2012) demonstrated in vitro antiviral activity against herpes simplex virus, showcasing the potential therapeutic applications of these compounds. The study involved synthesizing a series of 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluating their cytotoxicity and antiviral efficacy, indicating the relevance of pyrazole derivatives in developing antiviral agents (Tantawy et al., 2012).
Catalysis and Material Science
Nyamato et al. (2015) explored the use of (imino)pyridine palladium(II) complexes, including those related to the query compound, as catalysts for ethylene dimerization, highlighting the role of these materials in polymerization reactions and potential industrial applications in producing polyethylene materials (Nyamato et al., 2015).
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKJRKIFXXGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C2=CC=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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